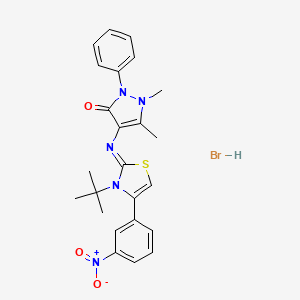

(Z)-4-((3-(tert-butyl)-4-(3-nitrophenyl)thiazol-2(3H)-ylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one hydrobromide

Descripción

This compound is a hydrobromide salt of a structurally complex heterocyclic molecule featuring a pyrazol-3-one core conjugated to a thiazol-2-ylideneamino moiety. Key structural elements include:

- Pyrazol-3-one ring: Substituted with 1,5-dimethyl and 2-phenyl groups, enhancing steric bulk and aromatic interactions.

- Thiazol-2-ylideneamino bridge: The thiazole ring is functionalized with a tert-butyl group (electron-donating) and a 3-nitrophenyl group (electron-withdrawing), creating a push-pull electronic configuration.

- Hydrobromide salt: Likely introduced to improve solubility and crystallinity for pharmaceutical or analytical applications .

Propiedades

IUPAC Name |

4-[[3-tert-butyl-4-(3-nitrophenyl)-1,3-thiazol-2-ylidene]amino]-1,5-dimethyl-2-phenylpyrazol-3-one;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N5O3S.BrH/c1-16-21(22(30)28(26(16)5)18-11-7-6-8-12-18)25-23-27(24(2,3)4)20(15-33-23)17-10-9-13-19(14-17)29(31)32;/h6-15H,1-5H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWJSJYCBPXEODR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=C3N(C(=CS3)C4=CC(=CC=C4)[N+](=O)[O-])C(C)(C)C.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26BrN5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

544.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

(Z)-4-((3-(tert-butyl)-4-(3-nitrophenyl)thiazol-2(3H)-ylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one hydrobromide (CAS Number: 352018-54-3) is a synthetic compound characterized by a complex structure that integrates multiple pharmacophoric elements. This compound is of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is CHBrNOS, with a molecular weight of 544.5 g/mol. The structural components include:

- A thiazole moiety linked to a pyrazole ring.

- A nitrophenyl group that may contribute to its biological activity.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the thiazole and pyrazole rings suggests potential interactions with protein kinases and other enzyme systems.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds similar to this one. For instance, derivatives containing thiazole and pyrazole structures have demonstrated significant inhibition against viral replication. Research indicates that compounds with nitrophenyl substitutions can enhance antiviral efficacy by targeting viral enzymes .

Anticancer Properties

Compounds featuring pyrazole scaffolds have been investigated for their anticancer properties. The incorporation of specific substituents, such as nitrophenyl groups, has been associated with increased cytotoxicity against various cancer cell lines. In vitro studies reported IC values indicating effective inhibition of cancer cell proliferation, suggesting that this compound may exhibit similar properties .

Inhibition of Enzymatic Activity

The compound has shown promise as an inhibitor of acetylcholinesterase (AChE), an enzyme involved in neurotransmission. Inhibitors of AChE are critical in the treatment of neurodegenerative diseases such as Alzheimer's. The selectivity towards butyrylcholinesterase (BChE) over AChE could provide insights into its therapeutic applications .

Case Studies

- Antiviral Efficacy : A study on related thiazole-pyrazole compounds demonstrated significant antiviral activity against the tobacco mosaic virus (TMV), with EC values comparable to leading antiviral agents .

- Anticancer Activity : Research involving pyrazole derivatives indicated that modifications at the 4-position significantly enhanced cytotoxic effects against breast cancer cell lines, with some compounds achieving IC values under 10 μM .

Data Tables

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

Key Observations:

The tert-butyl group provides steric shielding, which may reduce metabolic degradation in biological systems relative to the hydroxyethyl group in NSC701668 .

Solubility and Crystallinity :

- The hydrobromide salt form improves aqueous solubility compared to neutral analogues like the pyrazolo-pyrimidine in .

- NSC701668’s hydroxyethyl substituent enhances polarity but lacks salt-derived solubility advantages .

Synthetic Complexity :

- The target compound’s synthesis likely parallels hydrazonyl bromide-based routes (e.g., ), whereas NSC701668 may employ click chemistry for triazole-thiazole hybridization .

- Fluorinated analogues (e.g., ) require palladium-catalyzed cross-coupling, increasing synthetic cost .

Thermal Stability :

- The pyrazolo-pyrimidine derivative in exhibits a high melting point (252–255°C), suggesting strong intermolecular interactions absent in the target compound due to its bulky tert-butyl group.

Research Implications:

- Drug Design : The hydrobromide salt and nitro group make the target compound a candidate for nitroreductase-activated prodrugs, whereas NSC701668’s hydrophilicity suits peripheral targets .

- Material Science: The tert-butyl and nitrophenyl groups may stabilize charge-transfer complexes in optoelectronic applications, unlike the fluorinated chromenones in .

Q & A

Q. What are effective synthetic routes for synthesizing the compound?

A copper-catalyzed cycloaddition strategy, similar to triazole-pyrazole hybrid syntheses, can be adapted. For example:

- React precursors (e.g., substituted pyrazoles and nitroarylthiazoles) under optimized conditions (THF/H₂O, 50°C, 16 hours) with CuSO₄ and sodium ascorbate to form the thiazole-pyrazole core .

- Purify via column chromatography (silica gel, gradient elution) to isolate the product .

Q. How can the Z-configuration of the compound be confirmed experimentally?

Q. What methods are recommended for characterizing purity and structural integrity?

- HPLC : Use reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%) .

- Melting point analysis : Compare observed ranges (e.g., 191–208°C) with literature values for consistency .

- TLC : Monitor reaction progress using silica plates (Rf ~0.62 in ethyl acetate/hexane) .

Q. Which solvents are suitable for recrystallization?

- THF/water mixtures (1:1 v/v) for initial crystallization .

- Ethanol or methanol for further purification, leveraging solubility differences in polar solvents .

Advanced Research Questions

Q. How can experimental design (DoE) optimize synthesis yield and purity?

- Apply Design of Experiments (DoE) to screen variables (temperature, catalyst loading, reaction time). For example:

- Use a central composite design to model interactions between CuSO₄ concentration and reaction temperature .

- Validate predictions via confirmatory runs, targeting >60% yield (as achieved in analogous syntheses) .

Q. How to address contradictions between spectroscopic data and computational models during structural elucidation?

- Cross-validation : Combine NMR, IR, and X-ray data to resolve ambiguities. For instance, discrepancies in enamine geometry can be clarified via DFT-calculated NMR shifts compared to experimental spectra .

- DFT calculations : Optimize molecular structures using B3LYP/6-31G(d) basis sets to predict vibrational frequencies and compare with experimental IR data .

Q. What computational methods predict the compound’s reactivity in biological systems?

Q. How to assess the compound’s stability under varying storage and experimental conditions?

- Accelerated stability studies : Expose the compound to heat (40°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4 weeks. Monitor degradation via HPLC .

- pH-dependent stability : Test solubility and hydrolysis rates in buffers (pH 1–12) to identify optimal storage conditions .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.